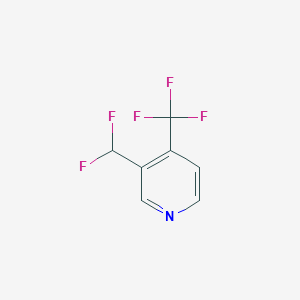

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.10 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H |

InChI Key |

YVZATTJZEGIUDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation and Difluoromethylation of Pyridines

One of the most straightforward approaches involves the direct introduction of trifluoromethyl and difluoromethyl groups onto the pyridine ring. This method typically employs electrophilic or nucleophilic fluorinating reagents under controlled conditions.

Limitations: These methods often require hazardous reagents, high temperatures, or expensive catalysts, limiting large-scale applicability.

Multi-Step Synthesis from Simpler Precursors

Synthesis via Pyridine Ring Functionalization

A well-documented route involves the initial synthesis of a pyridine core bearing suitable functional groups, followed by selective fluorination steps.

- Step 1: Synthesis of 4-methylpyridine derivatives via classical methods such as the Hantzsch synthesis.

- Step 2: Introduction of the trifluoromethyl group at the 4-position through electrophilic trifluoromethylation.

- Step 3: Difluoromethylation at the 3-position using nucleophilic difluoromethyl reagents.

Data Table 1: Representative Multi-step Synthesis

Radical and Electrophilic Substitutions

Recent advances utilize radical chemistry to install fluorinated groups onto pyridine rings, often employing perfluoroalkyl radicals generated in situ from perfluoroalkyl iodides or sulfonates.

- High regioselectivity

- Compatibility with various functional groups

- Potential for scale-up

- Requires radical initiators

- Potential for side reactions

Synthesis from 2,2-Difluoroacetic Anhydride

Novel Practical Route (Based on Recent Developments)

A recent scalable method involves the transformation of 2,2-difluoroacetic anhydride into the target compound via a five-step, two-pot process, as reported in Organic Process Research & Development (2019). This approach avoids hazardous fluorinating reagents and sealed vessels, making it suitable for large-scale production.

- Step 1: Formation of a difluoromethyl intermediate via acylation.

- Step 2: Cyclization to form a pyridine ring.

- Step 3: Electrophilic substitution with trifluoromethyl sources.

- Step 4: Functional group manipulations to install the difluoromethyl and trifluoromethyl groups at specific positions.

- Step 5: Final purification and isolation.

- Use of commercially available 2,2-difluoroacetic anhydride.

- Avoidance of hazardous fluorinating agents like DAST.

- High overall yield (~46% in large-scale synthesis).

Table 2: Summary of the Practical Synthesis

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride | Amine derivatives | Mild heating | - | Formation of key intermediates |

| 2 | Intermediate | Cyclization reagents | Controlled temperature | - | Ring closure to pyridine core |

| 3 | Pyridine core | Trifluoromethylation reagents | 50-80°C | - | Installation of CF₃ group |

| 4 | Functionalized pyridine | Difluoromethylation reagents | 50°C | - | Installation of CF₂H group |

| 5 | Final product | Purification | Chromatography | 46% overall | Large-scale validation |

Summary of Synthetic Strategies

Chemical Reactions Analysis

Halogen Exchange and Fluorination Reactions

The trifluoromethyl group’s introduction typically involves liquid-phase halogen exchange using hydrogen fluoride (HF) and metal halide catalysts. For example:

Key Findings :

-

The trifluoromethyl group is formed via Cl→F exchange under liquid-phase conditions (160–190°C) with FeCl₃ or SbCl₃ catalysts .

-

Underfluorinated intermediates (e.g., CF₂Cl or CFCl₂ derivatives) are recycled into the reaction to maximize yield .

-

Over-fluorinated byproducts (e.g., ring-fluorinated pyridines) are treated with HCl to regenerate chloro-substituted analogs .

Nucleophilic Substitution Reactions

The difluoromethyl group (CF₂H) participates in nucleophilic substitutions, particularly under basic conditions:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl bromodifluoroacetate | Pyridine derivatives | K₂CO₃, DMF, 80°C | N-Difluoromethylated pyridines | 60–75% |

Mechanistic Insight :

-

CF₂H is introduced via a two-step process:

-

Steric hindrance from the trifluoromethyl group reduces substitution rates at adjacent positions .

Radical-Mediated Reactions

The CF₂H group engages in radical processes, enabling functionalization at inert positions:

| Reaction Type | Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Difluoromethylation | Light or AIBN | Aromatic systems | CF₂H-substituted pyridines | 40–60% |

Limitations :

Reduction and Oxidation Reactions

The CF₂H group is susceptible to oxidation, while CF₃ remains inert under mild conditions:

Note : Direct reduction of CF₃ or CF₂H groups is not observed under standard conditions .

Stability and Byproduct Management

-

Thermal Stability : The compound remains stable up to 200°C, with decomposition observed only under prolonged heating .

-

Byproduct Separation :

Synthetic Protocols

Scientific Research Applications

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The physicochemical and biological properties of fluorinated pyridines are highly dependent on substituent positions and fluorine atom counts. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine and Analogues

Electronic Effects and Acidity

- Acidity (pKa): The trifluoromethyl group at position 4 is a strong electron-withdrawing group (EWG), lowering the pKa of the pyridine nitrogen compared to non-fluorinated analogs. For example, 4-(trifluoromethyl)pyridine has a pKa ~1.5, making it more acidic than pyridine (pKa ~5.2) .

- Inductive Effects : Fluorine’s electronegativity increases the electron deficiency of the pyridine ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. For instance, 4-trifluoromethylpyridine-3-boronic acid () is used in Suzuki-Miyaura couplings, a reactivity likely shared by the target compound .

Steric and Lipophilicity Considerations

- Lipophilicity : The difluoromethyl group (-CF₂H) increases lipophilicity (logP) compared to a single fluorine atom. This property improves membrane permeability, critical for central nervous system (CNS) drug candidates .

Biological Activity

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and trifluoromethyl groups significantly alters the physicochemical properties of the molecule, influencing its biological interactions and therapeutic potential.

The presence of difluoromethyl and trifluoromethyl groups enhances lipophilicity, which can improve membrane permeability and bioavailability. This modification is crucial in drug design as it can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound .

Mechanistic Studies

Research indicates that this compound may influence various biological pathways at the molecular level. Studies have demonstrated that the introduction of fluorinated groups can modulate enzyme activity and receptor interactions, enhancing or inhibiting biological responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated pyridines. For instance, compounds with similar structures have shown significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways .

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic activity. For example, modifications in pyridine derivatives have been linked to inhibition of key enzymes in parasites such as Plasmodium falciparum, suggesting a potential role for this compound in antimalarial therapies .

Case Studies

- Antimalarial Efficacy : A study investigating pyridine derivatives found that certain modifications led to increased potency against P. falciparum. The compound's ability to inhibit PfATP4 was particularly noted, highlighting its potential as a lead compound in antimalarial drug development .

- Antimicrobial Properties : Another investigation focused on the synthesis of novel pyridine derivatives, including those with difluoromethyl and trifluoromethyl substitutions. Results indicated enhanced antibacterial activity against strains such as Staphylococcus aureus and E. coli, suggesting that these modifications could be critical for developing new antibiotics .

Data Tables

| Compound | Biological Activity | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimalarial | 0.010 | Inhibition of PfATP4 |

| Analog 1 | Antibacterial (S. aureus) | 0.050 | Membrane disruption |

| Analog 2 | Antifungal (C. albicans) | 0.030 | Metabolic interference |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(difluoromethyl)-4-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions . For example:

- Nucleophilic fluorination : Starting with halogenated pyridine precursors, fluorine atoms are introduced using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid side reactions .

- Suzuki-Miyaura coupling : Aryl boronic acids can be coupled with halogenated pyridines in the presence of Pd catalysts to install trifluoromethyl or difluoromethyl groups. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) influence yields .

- Microwave-assisted synthesis : Accelerates reaction rates for fluorinated intermediates, improving efficiency and purity .

Advanced: How do regiochemical challenges impact the functionalization of this compound?

Answer:

Regioselectivity is influenced by electronic and steric effects of the fluorinated substituents:

- The trifluoromethyl group at position 4 acts as a strong electron-withdrawing group, directing electrophilic attacks to position 2 or 6. Computational studies (DFT) can predict reactive sites by analyzing charge distribution .

- Contradictions in data : Some studies report unexpected substitution at position 5 due to solvent polarity or catalyst effects. For example, polar aprotic solvents (DMF) may stabilize transition states differently than non-polar solvents (toluene) .

- Resolution : Use kinetic vs. thermodynamic control. Low-temperature reactions favor kinetic products, while prolonged heating may shift selectivity .

Basic: What analytical techniques are essential for characterizing fluorinated pyridines like this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying CF₃ and CF₂H groups. Chemical shifts (δ) for CF₃ typically range from -60 to -70 ppm, while CF₂H appears near -120 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 227.046151 Da) confirms molecular formula and detects isotopic patterns from fluorine .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation, aiding in structure-activity relationship (SAR) studies .

Advanced: How do fluorine substituents influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

- Bioavailability : Fluorine’s high electronegativity reduces basicity of adjacent amines, enhancing membrane permeability. For example, pKa shifts of ~2 units are observed for NH groups near CF₃ .

- Metabolic stability : Fluorine blocks cytochrome P450 oxidation sites, prolonging half-life. Comparative studies show CF₃-substituted pyridines exhibit 3× slower metabolism than non-fluorinated analogs .

- Protein binding : Fluorine’s hydrophobic nature increases binding affinity to hydrophobic pockets. Direct F–H bonding interactions with proteins (observed in PDB studies) can improve target engagement .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

- Variable reaction conditions : Yields may differ due to catalyst loading (e.g., 5 mol% vs. 10 mol% Pd), solvent purity, or moisture sensitivity. Reproducibility requires strict control of anhydrous conditions .

- Side reactions : Competing pathways (e.g., defluorination or dimerization) can occur at high temperatures. TLC monitoring and quenching intermediates at specific timepoints mitigate this .

- Data normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene) to account for instrumental variability in quantification .

Basic: What safety protocols are recommended for handling fluorinated pyridines?

Answer:

- Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure .

- Waste disposal : Segregate fluorinated waste from halogenated solvents. Incineration at >1000°C ensures complete decomposition of CF₃ groups .

- Storage : Store under argon at -20°C to prevent hydrolysis of difluoromethyl groups .

Advanced: How can computational modeling guide the design of derivatives for biological activity?

Answer:

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes. Fluorine’s van der Waals radius (1.47 Å) optimizes fit into hydrophobic pockets .

- QSAR studies : Quantitative structure-activity relationship models correlate electronic parameters (Hammett σ values of CF₃) with IC₅₀ data. For example, σ = +0.88 for CF₃ indicates strong electron withdrawal, enhancing inhibitory potency .

- MD simulations : Assess conformational stability of fluorinated derivatives in aqueous vs. lipid environments to prioritize compounds with balanced solubility/permeability .

Basic: What are the key considerations for optimizing reaction scalability?

Answer:

- Catalyst recovery : Use immobilized catalysts (e.g., Pd on carbon) for easy filtration and reuse, reducing costs .

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring consistency in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.